molecular formula C16H26N2O8S-2 B13744168 Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate

Cat. No.: B13744168
M. Wt: 406.5 g/mol
InChI Key: KCWPGHMPJQDAAN-UHFFFAOYSA-L
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Description

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate is a compound with significant interest in various scientific fields It is known for its unique structural features, which include a cyclopropane ring fused to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the esterification of 1-amino-2-ethenylcyclopropane-1-carboxylic acid with ethanol, using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used as a reducing agent.

    Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate involves its conversion to 1-aminocyclopropane-1-carboxylic acid, which is a precursor to the plant hormone ethylene . This conversion is catalyzed by the enzyme ACC synthase. Ethylene plays a crucial role in regulating plant growth and development, including processes such as fruit ripening and response to stress.

Comparison with Similar Compounds

Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate is unique due to its cyclopropane ring structure and its role as an ethylene precursor. Similar compounds include:

These compounds share structural similarities but differ in their specific applications and reactivity.

Properties

Molecular Formula

C16H26N2O8S-2

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate

InChI

InChI=1S/2C8H13NO2.H2O4S/c2*1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h2*3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/p-2

InChI Key

KCWPGHMPJQDAAN-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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